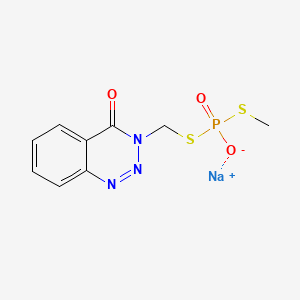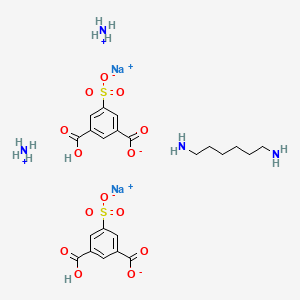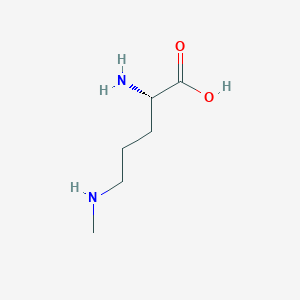
Phosphorodithioic acid, S-methyl ester, S-ester with 3-(mercaptomethyl)-1,2,3-benzotriazin-4(3H)-one, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodithioic acid, S-methyl ester, S-ester with 3-(mercaptomethyl)-1,2,3-benzotriazin-4(3H)-one, sodium salt is a complex organophosphorus compound It is known for its unique chemical structure, which includes a phosphorodithioic acid moiety and a benzotriazinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodithioic acid, S-methyl ester, S-ester with 3-(mercaptomethyl)-1,2,3-benzotriazin-4(3H)-one, sodium salt typically involves the reaction of phosphorodithioic acid derivatives with benzotriazinone derivatives. The reaction conditions often require the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction is usually carried out in an organic solvent, such as dichloromethane, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful control of reaction parameters, such as temperature, pressure, and pH, to optimize yield and purity. The use of continuous flow reactors may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorodithioic acid, S-methyl ester, S-ester with 3-(mercaptomethyl)-1,2,3-benzotriazin-4(3H)-one, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorodithioic acid moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.
Applications De Recherche Scientifique
Phosphorodithioic acid, S-methyl ester, S-ester with 3-(mercaptomethyl)-1,2,3-benzotriazin-4(3H)-one, sodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorodithioate esters.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: The compound is used in the formulation of lubricants and additives due to its anti-wear and anti-corrosion properties.
Mécanisme D'action
The mechanism of action of phosphorodithioic acid, S-methyl ester, S-ester with 3-(mercaptomethyl)-1,2,3-benzotriazin-4(3H)-one, sodium salt involves its interaction with molecular targets through its reactive phosphorodithioic acid moiety. This moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The benzotriazinone ring may also play a role in stabilizing the compound and enhancing its reactivity.
Comparaison Avec Des Composés Similaires
Phosphorodithioic acid, S-methyl ester, S-ester with 3-(mercaptomethyl)-1,2,3-benzotriazin-4(3H)-one, sodium salt can be compared with other similar compounds, such as:
Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester: This compound has a similar phosphorodithioic acid moiety but differs in its ester and alkyl groups.
Phosphorodithioic acid, O,O,S-trimethyl ester: This compound features a trimethyl ester group, making it distinct in its reactivity and applications.
Phosphorodithioic acid, O,O-diethyl ester: This compound lacks the benzotriazinone ring, which affects its stability and reactivity.
Propriétés
Numéro CAS |
19724-63-1 |
|---|---|
Formule moléculaire |
C9H9N3NaO3PS2 |
Poids moléculaire |
325.3 g/mol |
Nom IUPAC |
sodium;methylsulfanyl-[(4-oxo-1,2,3-benzotriazin-3-yl)methylsulfanyl]phosphinate |
InChI |
InChI=1S/C9H10N3O3PS2.Na/c1-17-16(14,15)18-6-12-9(13)7-4-2-3-5-8(7)10-11-12;/h2-5H,6H2,1H3,(H,14,15);/q;+1/p-1 |
Clé InChI |
LPVMNZQWKDDVDN-UHFFFAOYSA-M |
SMILES canonique |
CSP(=O)([O-])SCN1C(=O)C2=CC=CC=C2N=N1.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-but-2-enedioic acid;6-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714902.png)











![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12714983.png)
